6-chloroquinoline-2,4(1H,3H)-dione
CAS No.: 138964-52-0
Cat. No.: VC21272746
Molecular Formula: C9H6ClNO2
Molecular Weight: 195.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138964-52-0 |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.6 g/mol |
| IUPAC Name | 6-chloro-1H-quinoline-2,4-dione |
| Standard InChI | InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) |
| Standard InChI Key | XBONVGVMAWCTFY-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
| Canonical SMILES | C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
Introduction
Chemical Structure and Properties
6-Chloroquinoline-2,4(1H,3H)-dione belongs to the quinoline family of heterocyclic compounds. Its structure features a bicyclic system with a benzene ring fused to a heterocyclic ring containing nitrogen. The compound is characterized by the presence of a chlorine atom at position 6 and two carbonyl groups at positions 2 and 4. This structural arrangement contributes to its unique chemical reactivity and biological properties.
Physical and Chemical Properties
The compound has a molecular formula of C9H6ClNO2 with a molecular weight of 195.60 g/mol. Its IUPAC name is 6-chloro-1H-quinoline-2,4-dione, and it can be represented by the InChI notation: InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13). The canonical SMILES notation for this compound is C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O.
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClNO2 |
| Molecular Weight | 195.60 g/mol |
| InChI Key | XBONVGVMAWCTFY-UHFFFAOYSA-N |
| Appearance | Crystalline solid |
| CAS Number | 138964-52-0 |
The chlorine substituent at position 6 significantly influences the compound's electronic properties and reactivity. The presence of two carbonyl groups creates potential hydrogen bonding sites, affecting its solubility and interactions with biological targets.
Synthesis Methods
Several synthetic routes have been developed to obtain 6-chloroquinoline-2,4(1H,3H)-dione, each with its advantages and limitations. These methods vary in terms of starting materials, reaction conditions, and yields.
Cyclization Reactions
One common method for synthesizing 6-chloroquinoline-2,4(1H,3H)-dione involves the cyclization of appropriate precursors under specific conditions. This typically includes the reaction of 6-chloro-2-aminobenzamide with phosgene or its derivatives. The reaction conditions often require solvents such as dichloromethane or chloroform and may involve heating to facilitate the cyclization process.
Carboxylative Cyclization
A more modern approach involves carboxylative cyclization under CO2 pressure. Under conditions using CO2 pressure (1.5 MPa) and catalytic nanoparticles such as KCC-1/STPP, 2-aminobenzonitrile derivatives can undergo cyclization to form quinazoline-2,4(1H,3H)-diones in high yields. This method is particularly notable for its environmental friendliness compared to methods using toxic reagents like phosgene.
| Synthetic Method | Reagents | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with Phosgene Derivatives | 6-chloro-2-aminobenzamide, phosgene | 50-65 | Well-established method | Uses toxic reagents |
| Carboxylative Cyclization | 2-aminobenzonitrile derivatives, CO2, catalysts | 70-85 | Eco-friendly, high yield | Requires specialized equipment |
| Chlorination of Hydroxyquinolines | Hydroxyquinoline precursors, POCl3 | 60-75 | Versatile for various substituents | Requires multiple steps |
Chemical Modifications
The compound can undergo various chemical modifications that enhance its utility as a building block in organic synthesis:
Pyrazinoquinolinone Formation
Reaction with ethylenediamine in DMF and K2CO3 can generate 4a-substituted-2,3,4,4a-tetrahydro-pyrazino[2,3-c]quinolin-5(6H)-ones through nucleophilic attack followed by intramolecular cyclization.
Oxidation and Reduction
Controlled oxidation with reagents like KMnO4 or CrO3 can convert the dione moiety into a fully aromatic quinoline-2,4-dione system, enhancing conjugation. Conversely, reduction with NaBH4 or LiAlH4 can selectively reduce the carbonyl groups, yielding hydroquinoline derivatives with modified bioactivity.
Biological Activities
6-Chloroquinoline-2,4(1H,3H)-dione exhibits diverse biological activities that make it a compound of interest for pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound and its derivatives demonstrate significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action is attributed to its ability to interact with bacterial enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerase IV.
Mechanism of Action
The biological activities of 6-chloroquinoline-2,4(1H,3H)-dione stem from its ability to interact with specific molecular targets. Understanding these interactions is crucial for developing more effective derivatives with enhanced biological activities.
Interaction with Biological Targets
The compound's mechanism of action involves its interaction with specific enzymes and receptors. The presence of the chlorine atom at position 6 and the dione functionality at positions 2 and 4 create a unique electronic distribution that facilitates these interactions.
Enzyme Inhibition
One of the primary mechanisms of action for 6-chloroquinoline-2,4(1H,3H)-dione is enzyme inhibition. The compound can bind to and inhibit various enzymes involved in critical cellular processes, particularly those related to DNA replication and repair. This inhibition can disrupt normal cellular functions, leading to antimicrobial or anticancer effects depending on the target cells.
For bacteria, the compound likely targets enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. By inhibiting these enzymes, the compound can prevent bacterial cell division and proliferation, resulting in antimicrobial activity.
Research Applications
6-Chloroquinoline-2,4(1H,3H)-dione has found applications in various research fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for the development of new therapeutic agents. Its diverse biological activities make it a promising scaffold for designing compounds with improved efficacy and selectivity.
Development of Therapeutics
Researchers are exploring the potential of 6-chloroquinoline-2,4(1H,3H)-dione derivatives as therapeutic agents for various diseases, including bacterial infections and cancer. The compound's ability to interact with biological targets makes it a candidate for drug development against these conditions.
Industrial Applications
Beyond its biological applications, 6-chloroquinoline-2,4(1H,3H)-dione has industrial uses, particularly in the production of dyes and pigments. The unique chemical properties imparted by the chlorine substituent enhance its utility in creating materials with specific characteristics.
Comparison with Similar Compounds
To better understand the unique properties of 6-chloroquinoline-2,4(1H,3H)-dione, it is useful to compare it with structurally related compounds.
Structural Analogs
Several structural analogs of 6-chloroquinoline-2,4(1H,3H)-dione exist, with variations in the substituents or the position of functional groups.
Structure-Activity Relationships
The position of substitutions on the quinoline ring significantly impacts the biological activity of these compounds. For example, 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position show different biological activities compared to the parent compound . Similarly, the position of the dione functionality (2,4 versus 5,8) affects the compound's interaction with biological targets.
Case Studies and Research Findings
Several research studies have investigated the properties and applications of 6-chloroquinoline-2,4(1H,3H)-dione and its derivatives.
Anticancer Activity Evaluation
In studies evaluating quinoline derivatives for anticancer activity, compounds derived from structures similar to 6-chloroquinoline-2,4(1H,3H)-dione have shown promising results against multiple cancer cell lines. Molecular docking studies indicate strong binding interactions with key enzymes involved in cancer progression.
Antimicrobial Efficacy Assessment
Research projects focused on assessing the antimicrobial properties of synthesized derivatives have revealed that certain modifications to the basic 6-chloroquinoline structure significantly increased its effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound.
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